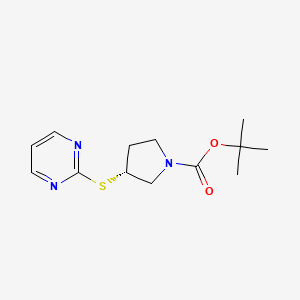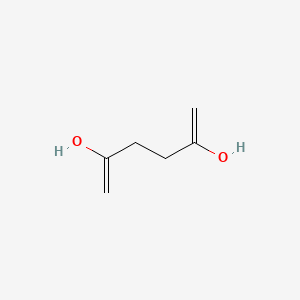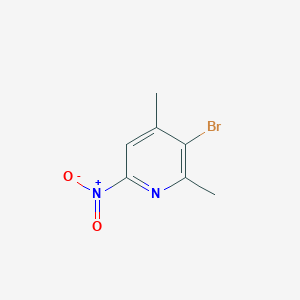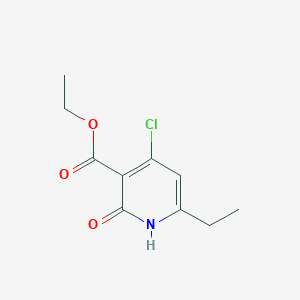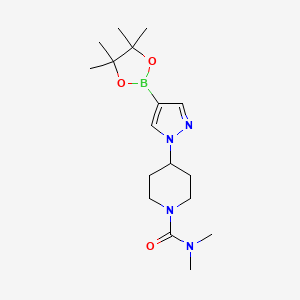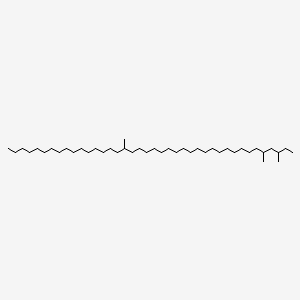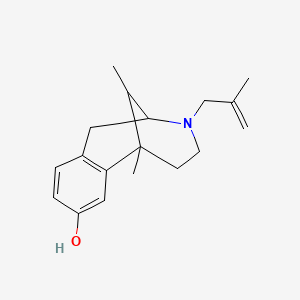
5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals. Benzomorphans are known for their opioid activity and have been studied for their potential therapeutic applications, particularly in pain management.
Métodos De Preparación
The synthesis of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the specific functional groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying the reactivity of benzomorphans.
Biology: For its interaction with opioid receptors and potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and play a key role in pain perception. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The specific molecular targets and pathways involved include the μ, δ, and κ opioid receptors.
Comparación Con Compuestos Similares
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
Pentazocine: Known for its analgesic properties.
Cyclazocine: Studied for its potential use in treating opioid addiction.
Phenazocine: Another analgesic compound with a similar structure. The uniqueness of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzomorphans.
Propiedades
Número CAS |
63870-14-4 |
|---|---|
Fórmula molecular |
C18H25NO |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1,13-dimethyl-10-(2-methylprop-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12(2)11-19-8-7-18(4)13(3)17(19)9-14-5-6-15(20)10-16(14)18/h5-6,10,13,17,20H,1,7-9,11H2,2-4H3 |
Clave InChI |
CSPZKFRVDSYDAP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC(=C)C)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)


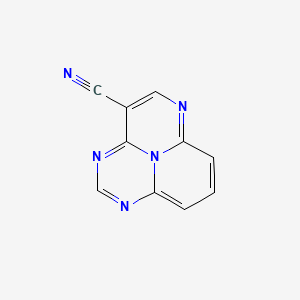
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)

